molecular formula C5H7N5O2 B2583187 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide CAS No. 103574-61-4

2,4-Diamino-6-hydroxypyrimidine-5-carboxamide

Cat. No.: B2583187
CAS No.: 103574-61-4
M. Wt: 169.144
InChI Key: BKENMMXTLLQETO-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine-5-carboxamide is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes:

    Chlorination: The starting material, 2,4-diamino-6-hydroxypyrimidine, undergoes chlorination to introduce a chlorine atom at the desired position.

    Nucleophilic Substitution: The chlorinated intermediate is then subjected to nucleophilic substitution reactions to introduce the carboxamide group.

    Iodination: Iodination is performed to facilitate further functionalization.

    Suzuki Reaction: This step involves coupling reactions to introduce various substituents.

    Deprotection: Finally, deprotection steps are carried out to yield the target compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it targets the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, inhibiting its activity and thereby preventing the synthesis of essential nucleotides . This inhibition disrupts the bacterial cell’s ability to replicate and survive.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Shares a similar core structure but lacks the hydroxyl and carboxamide groups.

    6-Hydroxypyrimidine: Contains the hydroxyl group but lacks the amino and carboxamide groups.

    5-Carboxamidepyrimidine: Contains the carboxamide group but lacks the amino and hydroxyl groups.

Uniqueness

2,4-Diamino-6-hydroxypyrimidine-5-carboxamide is unique due to the presence of both amino and hydroxyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

IUPAC Name

2,4-diamino-6-oxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c6-2-1(3(7)11)4(12)10-5(8)9-2/h(H2,7,11)(H5,6,8,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKENMMXTLLQETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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